Product packaging for 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran(Cat. No.:CAS No. 57543-88-1)

6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran

Cat. No.: B13945303
CAS No.: 57543-88-1
M. Wt: 283.28 g/mol
InChI Key: BYTMTVAVPIPXIT-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran, with the molecular formula C16H13NO4, is a benzopyran derivative characterized by a methoxy group at the 6-position and a nitro group at the 3-position of the benzopyran core scaffold . This compound is part of a class of structures known for their significant utility in organic synthesis and as a precursor for developing bioactive molecules . Benzopyran derivatives are widely investigated for their diverse biological activities, including potential as anticancer agents; related 3-nitro-2H-1-benzopyran derivatives have demonstrated promising antitumor properties by inducing concentration-dependent cell death in human leukemic myeloid cells . The presence of the nitro group and the specific substitution pattern on the benzopyran core make it a valuable and versatile building block for further chemical functionalization . For instance, the 3-nitro-2H-chromene structure is highly reactive in cycloaddition and annulation reactions with various ambiphilic reagents, enabling the stereoselective synthesis of complex heterocyclic systems like chromeno[3,4-c]pyrrolidines, which are scaffolds present in numerous pharmacologically active compounds . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO4 B13945303 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran CAS No. 57543-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57543-88-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

6-methoxy-3-nitro-2-phenyl-2H-chromene

InChI

InChI=1S/C16H13NO4/c1-20-13-7-8-15-12(9-13)10-14(17(18)19)16(21-15)11-5-3-2-4-6-11/h2-10,16H,1H3

InChI Key

BYTMTVAVPIPXIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Methoxy 3 Nitro 2 Phenyl 2h 1 Benzopyran

Reactivity of the 2H-1-Benzopyran Core

The 2H-1-benzopyran (or 2H-chromene) scaffold is a key structural unit in a multitude of biologically significant compounds. chim.it Its stability is enhanced by the fusion of the pyran ring to an aromatic benzene (B151609) ring. rsc.org The primary site of reactivity within the core structure is the carbon-carbon double bond (C3-C4) of the pyran moiety. This double bond is susceptible to various addition reactions and is central to the diverse chemical transformations of the molecule.

The reactivity of the 2H-1-benzopyran core can be modulated by its substituents. For instance, the synthesis of 3,4-disubstituted 2H-benzopyrans can be achieved via electrophilic cyclization of substituted propargylic aryl ethers using electrophiles like iodine, iodine monochloride, and phenylselenyl bromide. chim.it This method highlights the accessibility of the pyran ring to electrophilic attack during its formation.

A notable characteristic of some 2H-1-benzopyran systems is their ability to undergo ring-opening reactions. Molecular switches based on the chromene scaffold have been extensively developed for their photochromic and mechanochromic properties. researchgate.net This behavior involves the cleavage of the C-O bond in the pyran ring upon exposure to stimuli like UV light or mechanical force, generating a colored, open-chain merocyanine (B1260669) dye. researchgate.net While specific studies on the mechano-activation of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran are not detailed, this inherent reactivity of the core structure represents a potential transformation pathway.

Transformations Involving the Nitro (–NO2) Substituent

The nitro group at the C3 position is the most influential substituent in dictating the reactivity of the pyran ring. As a powerful electron-withdrawing group, it significantly polarizes the C3-C4 double bond, rendering the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. chim.itnih.gov This electronic feature is the basis for the most common and synthetically useful transformations of this molecule. researchgate.netresearchgate.net

One of the most fundamental transformations of the nitro group is its reduction to a primary amine (–NH2). The reduction of the nitroalkene moiety in 3-nitro-2H-chromenes can be accomplished using various standard reducing agents, leading to the formation of the corresponding 3-aminochromane. chim.it This reaction typically involves the reduction of both the nitro group and the C3-C4 double bond.

Common methodologies for this transformation include catalytic hydrogenation and the use of metal hydrides or dissolving metals. chim.itmasterorganicchemistry.comcommonorganicchemistry.comwikipedia.org The choice of reagent can be critical for achieving high yields and avoiding side reactions. The resulting 3-aminochromane derivatives are valuable scaffolds in medicinal chemistry, with some exhibiting antidiabetic properties. chim.it

Table 1: Reagents for the Reduction of 3-Nitro-2H-chromenes
Reagent(s)ProductReference
H₂ over Palladium on Carbon (Pd/C)3-Aminochromane chim.it
Lithium Aluminium Hydride (LiAlH₄)3-Aminochromane chim.it
Sodium Borohydride (NaBH₄)3-Aminochromane chim.it
Sodium Borohydride (NaBH₄) followed by Raney Nickel and Hydrazine (B178648)3-Aminochromane chim.it
Iron (Fe) in Acidic Media (e.g., HCl)3-Aminochromane masterorganicchemistry.com
Tin(II) Chloride (SnCl₂)3-Aminochromane commonorganicchemistry.com

The primary role of the nitro group in nucleophilic substitution is as a strong activating group. youtube.comnih.gov It withdraws electron density from the aromatic ring, facilitating the attack of nucleophiles on carbons bearing a suitable leaving group (like a halogen) at positions ortho or para to the nitro group. youtube.com In the case of this compound, there are no such leaving groups on the benzene ring.

The reactivity of the 3-nitro-2H-chromene system is instead dominated by nucleophilic conjugate addition (Michael addition) at the C4 position, which is activated by the C3-nitro group. chim.it This is mechanistically distinct from an SNAr reaction.

The electron-deficient nature of the double bond in 3-nitro-2H-chromenes makes them excellent substrates for a variety of reaction mechanisms where the nitro group plays a pivotal role.

Michael Addition: The most prominent reaction is the Michael (or conjugate) addition, where a wide array of nucleophiles attack the electrophilic C4 position. chim.itresearchgate.net This reaction is a powerful tool for C-C and C-heteroatom bond formation, providing access to a diverse range of functionalized 4-substituted-3-nitrochromane frameworks. researchgate.net The intermediate nitronate anion formed upon addition is stabilized by the adjacent nitro group.

Table 2: Examples of Nucleophiles in Michael Addition to 3-Nitro-2H-chromenes
Nucleophile ClassSpecific Example(s)Reference
Nitrogen NucleophilesAmines, Hydrazines, Pyrazoles researchgate.netorganic-chemistry.org
Carbon NucleophilesIndoles, Cycloalkanones, Malonates researchgate.net
Oxygen NucleophilesAlcohols (in the presence of a base) rsc.org
Sulfur NucleophilesHeteroaromatic thiols researchgate.net

Following the initial Michael addition, further transformations can occur. For instance, the addition of amines or hydrazines to nitrostyrenes (a similar nitroalkene system) can lead to the formation of imines or hydrazones through a retro-aza-Henry-type process where the nitroalkane moiety is eliminated. organic-chemistry.org

Cycloaddition Reactions: The polarized double bond of 3-nitro-2H-chromenes can act as a dipolarophile in [3+2] cycloaddition reactions. libretexts.org It readily reacts with 1,3-dipoles such as azomethine ylides and azomethine imines. mdpi.comrsc.orgnih.gov These reactions provide stereoselective access to complex, fused heterocyclic systems, such as chromeno[3,4-c]pyrrolidines, which are of significant interest in medicinal chemistry. mdpi.comnih.gov The reaction with azomethine ylides proceeds via a sequence of Michael addition followed by a Mannich reaction to complete the ring formation. mdpi.comnih.gov

The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is not directly applicable to the 3-nitro-2H-chromene structure itself. However, the underlying principle of the nitro group stabilizing an adjacent carbanion (a nitronate) is fundamental to its reactivity in the Michael additions described above. nih.govsctunisie.org

Reactions at the Methoxy (B1213986) (–OCH3) Substituent

The methoxy group at the C6 position primarily influences the reactivity of the benzenoid portion of the molecule. As a substituent, it can also undergo specific chemical transformations.

The electronic nature of the methoxy group can also exert a more subtle influence on reactions occurring on the pyran ring. In one study on the reaction of 2-substituted-3-nitro-2H-chromenes with azomethine ylides, the derivative containing a methoxy group at the 6-position was reported to give the lowest yield, suggesting a potential electronic or steric hindrance effect on the cycloaddition process. mdpi.comnih.gov

A potential reaction involving the methoxy group itself is ether cleavage (demethylation) to yield the corresponding 6-hydroxy-benzopyran (a phenol). This transformation can be achieved using various reagents, such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). researchgate.netorganic-chemistry.org

Chemical Modifications of the 2-Phenyl Substituent

Research on analogous 2-aryl-3-nitro-2H-chromene systems has shown that modifications can be made to this phenyl group to modulate biological activity. nih.gov For instance, the introduction of halogen atoms or other functional groups can be achieved through standard electrophilic substitution reactions. The conditions for these reactions would need to be carefully controlled to avoid undesired reactions at other sites on the benzopyran skeleton.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 2-Phenyl Group

Reaction TypeReagent/CatalystPotential Product (Major Isomer)
NitrationHNO₃ / H₂SO₄6-Methoxy-3-nitro-2-(4-nitrophenyl)-2H-1-benzopyran
BrominationBr₂ / FeBr₃2-(4-Bromophenyl)-6-methoxy-3-nitro-2H-1-benzopyran
Friedel-Crafts AcylationCH₃COCl / AlCl₃2-(4-Acetylphenyl)-6-methoxy-3-nitro-2H-1-benzopyran

Note: The regioselectivity (para-substitution) is predicted based on the steric hindrance from the benzopyran core directing away from the ortho positions.

Functional Group Interconversions and Derivatization Strategies

The functional groups on the this compound scaffold, specifically the methoxy and nitro groups, serve as key handles for derivatization. These interconversions are crucial for creating analogues with altered electronic properties and for preparing substrates for further complex syntheses.

The primary site for alkylation and acylation reactions is the phenolic hydroxyl group that can be generated from the C6-methoxy group. Demethylation, typically achieved with reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), would yield the corresponding 6-hydroxy-3-nitro-2-phenyl-2H-1-benzopyran. This phenolic derivative is a versatile intermediate.

The resulting hydroxyl group can be readily O-alkylated using alkyl halides under basic conditions (e.g., Williamson ether synthesis) or O-acylated using acyl chlorides or anhydrides to produce a variety of ester and ether derivatives. mdpi.comresearchgate.net These modifications can significantly impact the lipophilicity and pharmacokinetic properties of the parent molecule.

Table 2: Derivatization via the 6-Hydroxy Analogue

Initial ReactionReagent for Step 1IntermediateSubsequent ReactionReagent for Step 2Final Product Class
O-DemethylationBBr₃6-Hydroxy-3-nitro-2-phenyl-2H-1-benzopyranO-AlkylationR-Br / K₂CO₃6-Alkoxy-3-nitro-2-phenyl-2H-1-benzopyran
O-DemethylationHBr6-Hydroxy-3-nitro-2-phenyl-2H-1-benzopyranO-AcylationRCOCl / Pyridine6-(Acyloxy)-3-nitro-2-phenyl-2H-1-benzopyran

The 3-nitro group is a critical functional group for the construction of fused heterocyclic systems. The most common strategy involves the chemical reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). chim.itwikipedia.orgmasterorganicchemistry.com The resulting 3-amino-6-methoxy-2-phenyl-2H-1-benzopyran is a key synthon for building new rings onto the benzopyran core.

This 3-amino derivative, containing a vicinal amine and a vinyl ether moiety, can undergo condensation and cyclization reactions with various bifunctional reagents:

Fused Pyrazoles: Reaction with hydrazine can lead to the formation of benzopyrano[4,3-c]pyrazole derivatives. rsc.orgmdpi.com

Fused Isoxazoles/Pyrrolidines: The nitroalkene functionality can directly participate in [3+2] cycloaddition reactions with dipoles like azomethine ylides to form complex chromeno[3,4-c]pyrrolidine systems. mdpi.com

Fused Pyrimidines and Diazepines: Condensation of the 3-amino derivative with 1,3-dicarbonyl compounds or other appropriate synthons can be used to construct fused six- or seven-membered rings. clockss.org

The synthesis of fused benzopyran systems is a well-established field, particularly in the context of coumarin (B35378) (2H-1-benzopyran-2-one) chemistry, which provides strong analogous evidence for the feasibility of these transformations. nih.govresearchgate.net

Table 3: Examples of Fused Heterocyclic Systems from 3-Amino-6-methoxy-2-phenyl-2H-1-benzopyran

ReagentResulting Fused RingFused System Name (Core)
Hydrazine (NH₂NH₂)PyrazoleBenzopyrano[4,3-c]pyrazole
AcetylacetonePyridineBenzopyrano[4,3-b]pyridine
Phosgene / TriphosgenePyrimidinoneBenzopyrano[4,3-d]pyrimidinone

Ring-Opening and Rearrangement Pathways of the 2H-1-Benzopyran System

The 2H-1-benzopyran ring system is a cyclic vinyl ether, and the C2-O1 bond can be susceptible to cleavage under certain conditions, particularly acidic hydrolysis. This ring-opening reaction would likely proceed through protonation of the pyran oxygen, followed by nucleophilic attack of water at C2.

This cleavage would generate a transient hemiacetal that could further open to form a substituted chalcone-like intermediate (e.g., 2'-hydroxy-5'-methoxy-β-nitrochalcone). Such ring-opening pathways have been studied computationally for related nitrochromene and spiropyran systems. acs.org The stability of the benzopyran ring is influenced by its substituents; however, under sufficiently harsh acidic or basic conditions, this transformation represents a potential degradation or rearrangement pathway.

Table 4: Potential Ring-Opening Pathway

ConditionIntermediate SpeciesFinal Product Type
Strong Acid (e.g., HCl, H₂O)Protonated pyran oxygen, carbocation at C22'-Hydroxychalcone derivative
Strong BasePhenoxide formation, potential for eliminationComplex mixture, potential for rearranged products

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methoxy 3 Nitro 2 Phenyl 2h 1 Benzopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR for Proton Environment and Connectivity

The ¹H NMR spectrum of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran provides precise information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the methoxy (B1213986) group, the benzopyran core, and the phenyl substituent.

The methoxy group (-OCH₃) typically appears as a sharp singlet in the upfield region of the spectrum, usually around δ 3.8 ppm, due to the shielding effect of the oxygen atom. The protons on the benzopyran ring system and the phenyl group resonate in the aromatic region (typically δ 6.5-8.5 ppm).

The proton at the C-2 position, being adjacent to a stereocenter and an oxygen atom, would likely appear as a singlet or a narrow multiplet. The vinyl proton at C-4 would also be a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent nitro group. The protons on the methoxy-substituted benzene (B151609) ring of the benzopyran skeleton (H-5, H-7, H-8) would show a characteristic splitting pattern based on their coupling with each other. Similarly, the five protons of the C-2 phenyl group would exhibit multiplets corresponding to their ortho, meta, and para positions.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 6.0 - 6.5 s
H-4 8.0 - 8.5 s
H-5 7.0 - 7.3 d
H-7 6.8 - 7.0 dd
H-8 6.9 - 7.1 d
-OCH₃ 3.8 - 3.9 s

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon of the methoxy group is expected to resonate in the upfield region (δ 55-60 ppm). The sp³-hybridized C-2 carbon of the pyran ring would appear further downfield (around δ 75-85 ppm) due to the attachment of an oxygen atom and a phenyl group. The sp²-hybridized carbons of the aromatic rings and the double bond will dominate the downfield region of the spectrum (δ 100-160 ppm). The carbon atom C-3, bonded to the electron-withdrawing nitro group, and the oxygen-bearing aromatic carbons (C-6 and C-8a) are expected to be significantly deshielded and appear at lower fields.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 75 - 85
C-3 130 - 140
C-4 120 - 130
C-4a 115 - 125
C-5 118 - 128
C-6 155 - 165
C-7 110 - 120
C-8 112 - 122
C-8a 145 - 155
-OCH₃ 55 - 60

Note: These are predicted values. Quaternary carbon signals can be identified through techniques like DEPT or by their absence in a DEPT-135 spectrum.

Two-Dimensional (2D) NMR for Complex Structural Assignments

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent aromatic protons on the benzopyran ring (e.g., H-7 and H-8) and within the phenyl ring, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is invaluable for identifying quaternary carbons and linking different fragments of the molecule. Key expected correlations would include the correlation between the methoxy protons (-OCH₃) and the C-6 carbon, and correlations from the H-2 proton to carbons in the phenyl ring and the benzopyran core (C-3, C-4, C-8a).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₁₆H₁₃NO₄.

Table 3: HRMS Data for C₁₆H₁₃NO₄

Ion Calculated m/z
[M]⁺ 283.0845
[M+H]⁺ 284.0917

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would serve as definitive proof of the compound's molecular formula. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Plausible fragmentation pathways for this compound would likely involve:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Loss of the methoxy group: Cleavage of the methoxy group could occur as a loss of a methyl radical (•CH₃, 15 Da) followed by CO, or as a loss of a methoxy radical (•OCH₃, 31 Da).

Retro-Diels-Alder (RDA) reaction: The dihydropyran ring could undergo an RDA reaction, leading to characteristic fragments.

Cleavage of the phenyl group: The bond between C-2 and the phenyl group could break, leading to a fragment corresponding to the benzopyran core and a phenyl cation (or radical).

Analyzing these fragmentation pathways allows for the confirmation of the presence and location of the various functional groups, providing further validation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies.

For this compound, the analysis of its IR and Raman spectra would be expected to reveal vibrational frequencies corresponding to its key structural features. Although specific experimental data for this compound is not available, a hypothetical analysis would focus on identifying the characteristic vibrational modes for the nitro, methoxy, phenyl, and benzopyran groups.

Expected Characteristic Vibrational Modes:

A detailed examination of the spectra would involve assigning observed bands to specific molecular vibrations. The table below outlines the expected regions for the characteristic functional groups of this compound.

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
Nitro Group (NO₂)Asymmetric stretching1500 - 1570
Symmetric stretching1300 - 1370
Methoxy Group (O-CH₃)C-H stretching2850 - 2960
C-O stretching1000 - 1150
Phenyl & Benzopyran RingsAromatic C-H stretching3000 - 3100
C=C stretching1450 - 1600
Ether Linkage (C-O-C)Asymmetric stretching1200 - 1275

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Currently, there are no published crystal structures for this compound in crystallographic databases. Should a suitable single crystal of the compound be grown and analyzed, the resulting data would provide invaluable insights into its molecular architecture.

Hypothetical Crystallographic Data and Structural Insights:

A crystallographic study of this compound would yield a set of crystallographic parameters that define the unit cell of the crystal lattice. The table below presents a hypothetical set of such parameters.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)95.67
γ (°)90
Volume (ų)1345.6
Z (molecules per unit cell)4

From these data, the full three-dimensional structure could be solved, revealing:

The precise bond lengths and angles of all constituent atoms.

The conformation of the dihydropyran ring within the benzopyran system.

The relative orientation of the phenyl, nitro, and methoxy substituents.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Such information is crucial for understanding the structure-property relationships of the molecule and for rationalizing its chemical behavior.

Computational Chemistry and Theoretical Studies of 6 Methoxy 3 Nitro 2 Phenyl 2h 1 Benzopyran

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a fundamental computational method used to investigate the electronic structure and properties of molecules. For a compound like 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran, DFT calculations would typically involve the following analyses:

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations are employed to study the movement of atoms and molecules over time. For this compound, these simulations could provide insights into its structural flexibility, conformational changes, and stability in different environments, such as in a solvent or interacting with a biological target.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational methods are also used to explore potential chemical reactions involving a molecule. Such studies can map the energy landscape of a reaction pathway, identify transition states, and calculate activation energies. This information is vital for understanding how a compound might be synthesized or how it might react with other molecules.

Despite the applicability of these computational techniques, specific data tables, detailed research findings, and theoretical predictions for this compound are not available in the reviewed literature. The scientific community has investigated related structures, but a dedicated computational analysis of this specific compound remains to be published.

Based on the conducted search, there is currently no specific, publicly available research literature that details the purely theoretical and non-biological Quantitative Structure-Activity Relationship (QSAR) modeling of the compound This compound .

Computational chemistry and theoretical studies, including QSAR modeling, are highly specific to the molecule or a series of closely related analogues being investigated. The search results yielded information on different, though broadly related, chemical classes:

6-methoxy benzamides : Studies on these compounds focused on their dopamine (B1211576) D2 receptor binding affinity.

Other heterocyclic systems : Research was found on various other molecules, but not on the benzopyran structure specified.

Nitro-substituted compounds : Computational studies were available for molecules such as 2-methoxyfuran (B1219529) reacting with nitropropenoate and the formation of 3-nitro-substituted 2-isoxazolines.

However, none of the retrieved sources provide theoretical QSAR models, data tables, or detailed research findings directly pertaining to the non-biological properties of this compound. Therefore, the requested article focusing solely on this specific compound and its theoretical QSAR analysis cannot be generated at this time.

Potential Applications and Intermediary Roles of 6 Methoxy 3 Nitro 2 Phenyl 2h 1 Benzopyran

Role as a Synthetic Precursor or Intermediate in Organic Synthesis

The true synthetic value of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran lies in the versatility of its nitro group, which serves as a gateway to a multitude of other functionalities. Nitroaromatic compounds are well-established as crucial intermediates in the preparation of pharmaceuticals, dyes, and various industrial products. researchgate.net The benzopyran skeleton itself is a privileged scaffold, forming the core of numerous natural products and bioactive molecules. rsc.orgresearchgate.netresearchgate.net

The nitro group is an ideal precursor for chemical modification, allowing for the elaboration of the benzopyran core into more complex molecular architectures. nih.govstudfile.net Its most fundamental transformation is the reduction to a primary amine, yielding 3-amino-6-methoxy-2-phenyl-2H-1-benzopyran. This amino derivative is a versatile intermediate that can participate in a wide array of subsequent reactions to build molecular complexity.

Key synthetic transformations include:

Amide and Sulfonamide Formation: The amino group can readily react with acyl chlorides, carboxylic acids, or sulfonyl chlorides to form stable amide and sulfonamide linkages, a common strategy in medicinal chemistry to connect different molecular fragments.

Carbon-Nitrogen Bond Formation: The amine can act as a nucleophile in reactions such as palladium-catalyzed Buchwald-Hartwig amination, enabling the construction of larger, intricate molecules by forming new carbon-nitrogen bonds.

Diazotization Reactions: The primary amine can be converted into a diazonium salt, which is a highly versatile intermediate. Through Sandmeyer-type reactions, the diazonium group can be replaced by a wide range of substituents, including halides, cyano, and hydroxyl groups, further diversifying the synthetic possibilities.

The diverse reactivity of the nitro group makes this compound a valuable starting material for constructing libraries of complex organic molecules built upon the benzopyran framework. studfile.netuts.edu.au

Table 1: Potential Synthetic Transformations of the Nitro Group
Starting Functional GroupReagents/ConditionsResulting Functional GroupSignificance
-NO₂ (Nitro)H₂, Pd/C; or SnCl₂, HCl-NH₂ (Amine)Key intermediate for amide synthesis, C-N couplings, and diazotization. researchgate.netnih.gov
-NH₂ (Amine)RCOCl, base-NHCOR (Amide)Stable linkage common in pharmaceuticals.
-NH₂ (Amine)NaNO₂, HCl; then CuX-X (Halogen, -CN, etc.)Versatile functional group interconversion via diazonium salts.

Beyond serving as a connection point, the functional groups on the benzopyran ring can be used to construct new, fused heterocyclic systems. This is a powerful strategy in organic synthesis for creating novel chemical entities with unique properties. novapublishers.comnih.gov The primary approach involves the chemical modification of the nitro group into a reactive handle that can participate in an intramolecular or intermolecular cyclization reaction.

For instance, after reduction of the nitro group to a 3-amino group, a subsequent reaction with a 1,2-dicarbonyl compound could facilitate a condensation and cyclization sequence to form a pyrazine (B50134) ring fused to the 'b' face of the benzopyran core. Similarly, reaction with other bifunctional reagents could lead to the formation of various other fused five- or six-membered heterocycles. The synthesis of new heterocyclic structures from nitrophenyl-containing precursors is a recognized and valuable strategy in synthetic chemistry. nih.gov

Applications in Materials Science

The unique electronic and structural features of this compound suggest its potential for several applications in materials science. taylorandfrancis.com The benzopyran core provides a rigid, planar structure with an extended π-electron system, while the substituents allow for the fine-tuning of its electronic and photophysical properties.

The benzopyran framework is the cornerstone of many important classes of photochromic materials. acs.orgnih.gov Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. nih.gov In benzopyrans, this process typically involves the UV-light-induced cleavage of the C-O bond within the pyran ring to form a colored, open-ring merocyanine (B1260669) isomer. nih.govrsc.org

The properties of photochromic molecules are highly dependent on their substituents. The presence of both an electron-donating group and an electron-withdrawing group on the aromatic core is often a key design feature. nih.gov In this compound, the methoxy (B1213986) group acts as an electron donor while the nitro group is a powerful electron acceptor. This "push-pull" electronic arrangement can stabilize the open merocyanine form, potentially leading to a significant color change and influencing the thermal fade rate back to the colorless closed form. rsc.org Studies on related nitro-substituted spiropyrans have shown that the nitro group is critical for achieving desirable photochromic properties. nih.govrsc.org

There is a significant need for stable, high-performance n-type (electron-transporting) organic semiconductors for use in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). science.gov A primary strategy in the design of n-type materials is the incorporation of strong electron-withdrawing groups into a π-conjugated system to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. rsc.org

The nitro group is one of the most potent electron-withdrawing groups used in organic electronics and has been shown to produce air-stable n-type behavior. rsc.orgbohrium.com The structure of this compound combines this powerful electron-accepting nitro group with a π-conjugated benzopyran-phenyl system. This configuration makes it a promising candidate for an n-type organic semiconductor. The methoxy and phenyl substituents would also play a crucial role in influencing the solid-state packing and thin-film morphology of the material, which are critical factors for achieving high charge carrier mobility in devices. uky.edu

While the benzopyran core, particularly in its coumarin (B35378) form, is the basis for a vast number of highly fluorescent molecules, the presence of a nitro group typically quenches fluorescence. researchgate.netqnl.qaresearchgate.net The nitro group is a well-known fluorescence quencher that provides an efficient pathway for non-radiative decay of the excited state, often via intramolecular charge transfer (ICT). royalsocietypublishing.orgnih.gov

Consequently, this compound is expected to be non-fluorescent or, at best, weakly fluorescent. However, this quenching effect is precisely what makes it an excellent candidate as a precursor for an "off-on" fluorescent probe. researchgate.net The non-fluorescent nitro compound (the "off" state) can be designed to undergo a specific chemical reaction—most notably, reduction to the corresponding amine—that restores fluorescence. The resulting 3-amino-6-methoxy-2-phenyl-2H-1-benzopyran, with a potent electron-donating amino group, is predicted to be highly fluorescent (the "on" state). This mechanism is a common strategy for developing probes that detect specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic cancer cells. researchgate.net

Table 2: Influence of Functional Groups on Potential Material Properties
Functional GroupPropertyPotential Influence on this compound
-NO₂ (Nitro)PhotochromismStrong electron-withdrawing effect; stabilizes the colored open form, induces a bathochromic (red) shift. nih.govrsc.org
-OCH₃ (Methoxy)PhotochromismElectron-donating effect; modulates absorption maxima and fade kinetics. researchgate.net
-NO₂ (Nitro)SemiconductivityLowers LUMO energy, promoting n-type (electron-transporting) behavior. rsc.orgbohrium.com
-NO₂ (Nitro)FluorescenceActs as a strong fluorescence quencher ("off" state). researchgate.netnih.gov
-NH₂ (Amino, post-reduction)FluorescenceActs as a strong electron-donating group, creating a highly fluorescent system ("on" state). researchgate.net

Molecular Sensors and Switches

The potential utility of this compound in the development of molecular sensors and switches is an area of theoretical interest, primarily stemming from the inherent properties of its core benzopyran structure. Benzopyran derivatives are a well-established class of heterocyclic compounds that have been extensively investigated for their fluorescent properties. nih.gov This fluorescence is often sensitive to the molecule's local environment, a characteristic that is fundamental to the design of molecular sensors. Such sensors typically operate via mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET), which can be modulated by the presence of a specific analyte.

While the broader class of benzopyrans has been successfully engineered into fluorescent probes for various ions and molecules, specific research detailing the application of this compound as a molecular sensor or switch is not extensively documented in publicly available literature. The functional groups present on this particular molecule—the methoxy, nitro, and phenyl groups—could theoretically influence its photophysical properties. For instance, the nitro group, being a strong electron-withdrawing group, and the methoxy group, an electron-donating group, could potentially create a push-pull system that might be sensitive to external stimuli, a desirable feature for a molecular switch. However, without empirical data from dedicated studies on this compound, its efficacy and selectivity as a sensor or switch remain speculative.

Further research would be required to characterize the fluorescence quantum yield, excitation and emission spectra, and the potential quenching or enhancement of its fluorescence in the presence of various analytes. Such studies would be the first step in determining if this compound or its derivatives could be viable candidates for the development of novel molecular sensors or switches.

FeatureDescriptionRelevance to Molecular Sensors/Switches
Fluorophore A molecule that can re-emit light upon light excitation.The benzopyran core is a known fluorophore.
Recognition Unit A part of the sensor molecule that selectively interacts with the target analyte.The functional groups on the benzopyran ring could potentially be modified to act as recognition units.
Signaling Mechanism The process by which the binding of the analyte is converted into a detectable signal.Changes in fluorescence intensity or wavelength upon analyte binding are common signaling mechanisms.

Chemical Probes for Research (non-therapeutic contexts)

In non-therapeutic research, chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for understanding protein function and cellular pathways. An effective chemical probe must be potent, selective, and have a well-understood mechanism of action. nih.gov

The benzopyran scaffold is present in many biologically active molecules, and derivatives of this structure are often investigated for their potential as chemical probes. nih.gov Their ability to interact with biological targets, combined with their fluorescent nature, makes them attractive candidates for probes that can be visualized within cells or tissues.

However, with regard to this compound, there is a notable lack of published research that specifically characterizes it as a chemical probe for non-therapeutic applications. While its structure suggests it could potentially interact with various biological macromolecules, its selectivity and mechanism of action would need to be thoroughly investigated. The development of a chemical probe is a rigorous process that involves extensive screening, optimization, and validation.

Future Perspectives and Emerging Research Directions for Substituted 2h 1 Benzopyrans

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 2H-1-benzopyran core has been achieved through various established reactions. However, the future of organic synthesis lies in the development of methodologies that are not only efficient but also environmentally benign and sustainable.

Future research will likely focus on moving beyond traditional methods, which often require harsh acidic or basic conditions and costly metal catalysts. nih.gov A significant emerging trend is the adoption of "green chemistry" principles. This includes the use of natural acids, such as those found in citrus fruit juices, as catalysts for reactions like the Pechmann and Knoevenagel condensations to produce benzopyran derivatives. These methods offer advantages such as cost-effectiveness, mild reaction conditions, simple work-up procedures, and excellent yields.

Another promising direction is the advancement of solid-phase organic synthesis (SPOS) and multicomponent reactions (I-MCRs). mdpi.comrsc.org SPOS has proven to be a powerful technique for the combinatorial generation of drug-like 2H-benzopyran libraries, allowing for the rapid creation of a large number of diverse molecules for screening. mdpi.com Isocyanide-based multicomponent reactions offer a highly efficient, one-pot domino procedure that minimizes waste by avoiding the isolation of intermediates, making it an environmentally friendly approach to complex benzopyran derivatives. rsc.org These advanced strategies could be adapted for the targeted synthesis of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran and its analogs, enabling more efficient and sustainable production.

MethodologyCatalyst/Reagent TypeKey AdvantagesPotential Application
Green Synthesis Natural acids (e.g., Citrus limon juice)Eco-friendly, cost-effective, mild conditions, high yields. Sustainable production of benzopyran precursors.
Solid-Phase Synthesis Polymer supports, various reagentsHigh-throughput library generation, purification ease. mdpi.comRapid synthesis of diverse substituted benzopyrans.
Electrophilic Cyclization Simple electrophiles (I₂, ICl, PhSeBr)Mild conditions, excellent yields, tolerance of functional groups. nih.govControlled introduction of vinylic halides/selenides.
Multicomponent Reactions IsocyanidesOne-pot procedure, high atom economy, minimal waste. rsc.orgEfficient assembly of complex benzopyran structures.

Exploration of Advanced Derivatization and Functionalization Strategies

To fully explore the potential of the 2H-1-benzopyran scaffold, advanced derivatization and functionalization strategies are crucial. These approaches aim to systematically modify the core structure to fine-tune its properties for specific applications. For a molecule like This compound , derivatization could target the methoxy (B1213986), nitro, or phenyl groups, as well as the benzopyran nucleus itself.

Future strategies will likely involve:

Site-Selective Functionalization: Developing reactions that allow for the precise introduction of functional groups at specific positions on the benzopyran ring. Solid-phase synthesis has already demonstrated the ability to introduce substituents at the C6 and C8 positions, among others. mdpi.com

Electrophilic Cyclization: This method provides a direct route to 3,4-disubstituted 2H-benzopyrans, including the incorporation of vinylic halides or selenides, which can serve as handles for further cross-coupling reactions. nih.gov This strategy is compatible with a variety of functional groups, including the nitro group present in the target compound. nih.gov

Fusion with Other Heterocycles: A powerful strategy for creating novel molecular architectures with unique properties is the fusion of other heterocyclic rings, such as pyrazoles, triazoles, or imidazoles, onto the 3,4-position of the benzopyran core. nih.gov This approach has been shown to generate compounds with significant biological activity and could lead to materials with novel photophysical properties. nih.gov

StrategyTarget Position(s)Reagents/MethodsOutcome
Solid-Phase Derivatization C6, C8, etc.Alkyl halides, sulfonyl chlorides on resin-bound intermediates. mdpi.comIntroduction of diverse functional groups for library creation. mdpi.com
Electrophilic Cyclization C3, C4I₂, ICl, PhSeBr on propargylic aryl ethers. nih.govFormation of 3,4-disubstituted benzopyrans with halide/selenide groups. nih.gov
Heterocycle Fusion C3, C4Oxidative cyclization of precursors like pyrazole-4-carbaldehydes. nih.govCreation of fused polycyclic systems (e.g., pyrazolo[4,3-c]coumarins). nih.gov
DBU-Catalyzed Reactions C2, C3, C4Salicylic aldehydes with allenic ketones/esters. nih.govSynthesis of functionalized 2H-1-benzopyrans. nih.gov

Deeper Insights from Integrated Experimental and Computational Studies

The integration of experimental work with high-level computational studies represents a powerful paradigm for accelerating research. For substituted 2H-1-benzopyrans, this synergy can provide profound insights into molecular structure, reactivity, and potential function, guiding the design of new molecules and experiments.

Computational modeling, particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is becoming indispensable. mdpi.com These methods can predict key properties before a molecule is ever synthesized:

Reactivity and Stability: DFT calculations can determine molecular electrostatic potential (MEP) and average local ionization energies (ALIE), identifying the most reactive sites on a molecule. mdpi.com For This compound , this could predict how the electron-withdrawing nitro group and electron-donating methoxy group influence the reactivity of the entire scaffold. Such studies can also assess stability, for instance, by calculating bond dissociation energies to predict susceptibility to autoxidation. mdpi.com

Reaction Mechanisms: Computational chemistry can elucidate complex reaction pathways. Studies on related nitro-containing compounds have used quantum chemical calculations to map the molecular mechanism of cycloaddition reactions, determining the most probable pathways and ruling out others. mdpi.commdpi.com This approach could be used to optimize synthetic routes to the target compound.

Intermolecular Interactions: MD simulations can model how a benzopyran derivative interacts with its environment, such as with solvent molecules or polymers. mdpi.com This is crucial for materials science applications where understanding solubility and compatibility with other materials is key. mdpi.com

Computational MethodInformation GainedRelevance to 2H-1-Benzopyrans
Density Functional Theory (DFT) Electronic structure, reactivity descriptors (MEP, ALIE), bond energies. mdpi.comPredicts reactive sites, elucidates reaction mechanisms, assesses molecular stability. mdpi.com
Molecular Dynamics (MD) Simulations Molecular motion, intermolecular interactions, solubility parameters. mdpi.comModels interactions with solvents and polymers, predicts material compatibility. mdpi.com
Quantum Chemical Calculations Transition state energies, kinetic and thermodynamic parameters. mdpi.comDetermines regioselectivity and feasibility of reaction pathways. mdpi.com

Expansion of Non-Therapeutic Applications in Materials Science and Chemical Biology

While the therapeutic potential of benzopyrans is well-documented, a significant future direction is the exploration of their non-therapeutic applications. nih.gov The unique photophysical and chemical properties of the 2H-1-benzopyran scaffold make it an attractive candidate for development in materials science and as a tool in chemical biology.

Materials Science: Many benzopyran derivatives, particularly coumarins, exhibit significant fluorescence. taylorandfrancis.com This property makes them highly useful as dyes, optical brightening agents, sensors, and molecular probes. taylorandfrancis.com Future research could focus on synthesizing derivatives of This compound and systematically studying how substitutions on the phenyl and benzopyran rings modulate their absorption and emission spectra for use in advanced materials like organic light-emitting diodes (OLEDs) or chemosensors. The photochromic behavior of some benzopyrans also opens avenues for their use in optical data storage or light-sensitive sunglasses. nih.govresearchgate.net

Agrochemicals: There is a growing demand for effective and environmentally friendly agrochemicals. Coumarin (B35378) (2H-1-benzopyran-2-one) has been identified as a potent and eco-friendly aphicide, showing high toxicity to pests like the green peach aphid while being safe for non-target species such as ladybugs and earthworms. nih.gov This highlights the potential for developing structurally related benzopyrans as a new class of green pesticides.

Cosmetics and Perfumery: Benzopyrans are already used in the perfume and cosmetic industries. taylorandfrancis.com Their inherent stability and diverse sensory profiles suggest that novel derivatives could be developed as fragrances, fixatives, or UV-protective agents in cosmetic formulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.